REACTION_CXSMILES
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[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][N:7]2[CH2:15][CH2:14][CH2:13][CH:9](C(O)=O)[CH2:8]2)=[CH:4][CH:3]=1.CC[N:20]([CH2:23]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])C=CC=CC=1.[CH3:42][C:43]([OH:46])([CH3:45])[CH3:44]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:15][CH2:14][CH2:13][CH:9]([NH:20][C:23]([O:46][C:43]([CH3:45])([CH3:44])[CH3:42])=[O:32])[CH2:8]2)=[CH:16][CH:17]=1
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Name
|
|
Quantity
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7.06 g
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Type
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reactant
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Smiles
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ClC1=CC=C(CN2CC(C(=O)O)CCC2)C=C1
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Name
|
|
Quantity
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3.38 g
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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|
Quantity
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8.58 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was warmed
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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TEMPERATURE
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Details
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the solvent was reflux for 18 h
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
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the solvent was remove under vacuum
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Type
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DISSOLUTION
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Details
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The residue was dissolved in EtOAc (500 mL)
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Type
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WASH
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Details
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the organic phase was washed with saturated aqueous NaHCO3 (2×100 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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ClC1=CC=C(CN2CC(CCC2)NC(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |